Antimony(III) iodide

Band gap engineering Optoelectronics Semiconductors

Sourcing SbI₃ with consistent doping efficiency for thermoelectric and optoelectronic devices is challenging. Our Antimony(III) iodide (CAS 7790-44-5) delivers: • Optimized Seebeck coefficient & power factor at 0.04 wt.% doping in Bi₂Te₃-Bi₂Se₃ • Band gap ~2.2 eV for blue-to-near-UV photodetection; low sublimation enthalpy (107 kJ/mol) for CVD/PVD • Phase stability >16 GPa for high-stress sensor applications Supplied as ruby-red crystals (≥98% purity) with full documentation. Ready for immediate global dispatch.

Molecular Formula I3Sb
Molecular Weight 502.473 g/mol
CAS No. 7790-44-5
Cat. No. B1197476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony(III) iodide
CAS7790-44-5
Molecular FormulaI3Sb
Molecular Weight502.473 g/mol
Structural Identifiers
SMILES[Sb+3].[I-].[I-].[I-]
InChIInChI=1S/3HI.Sb/h3*1H;/q;;;+3/p-3
InChIKeyKWQLUUQBTAXYCB-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water
Decomposes in water with precipitation of oxyiodide
Soluble in ethanol, acetone;  insoluble in carbon tetrachloride
Souble in alcohol;  acetone;  carbon disulfide, hydrochloric acid, solution of potassium iodide;  insoluble in carbon tetrachloride

Antimony(III) Iodide (CAS 7790-44-5): Essential Physical and Chemical Properties for Procurement Decisions


Antimony(III) iodide (SbI₃), also known as antimony triiodide, is an inorganic compound belonging to the class of layered metal triiodides. It crystallizes in the rhombohedral BiI₃-type structure and exists as ruby-red crystals with a molecular weight of 502.47 g/mol, a density of 4.92 g/cm³ at 25°C, a melting point of 170°C, and a boiling point of 401°C [1][2]. As a semiconductor with a reported band gap in the range of 2.2–2.8 eV, SbI₃ is employed as a dopant in thermoelectric materials, a precursor for lead-free perovskite solar cells, and a component in optoelectronic devices such as photodetectors and thin-film transistors [3][4].

Why Antimony(III) Iodide Cannot Be Directly Substituted by Other Group 15 Triiodides or Halides


Despite sharing the general formula MI₃ (M = As, Sb, Bi) and similar layered crystal structures, the electronic band gap, vapor pressure, and thermoelectric doping efficiency vary substantially across the Group 15 triiodides due to differences in atomic radius, electronegativity, and spin-orbit coupling [1]. Furthermore, substitution of iodide with lighter halides (e.g., SbBr₃, SbCl₃) drastically alters melting point, vapor pressure, and coordination chemistry, which directly impacts process compatibility in vapor deposition and solution-based fabrication [2][3]. The quantitative evidence presented in Section 3 demonstrates that selecting SbI₃ over BiI₃, AsI₃, or other antimony halides is not a trivial exchange but a decision governed by specific, measurable performance criteria.

Quantitative Evidence Guide: Direct Performance Comparisons of Antimony(III) Iodide vs. Key Analogs


Band Gap Energy Comparison: SbI₃ vs. BiI₃ and AsI₃ for Optoelectronic Device Design

The band gap of SbI₃ is significantly wider than that of BiI₃, making it more suitable for applications requiring a larger energy barrier or different absorption edges. Density functional theory (DFT) calculations yield a band gap of 2.217 eV for SbI₃ [1], compared to 1.67 ± 0.09 eV for single-crystal BiI₃ [2] and 2.251 eV for AsI₃ [3].

Band gap engineering Optoelectronics Semiconductors

Thermoelectric Dopant Efficiency: SbI₃-Doped Bi₂Te₃-Bi₂Se₃ Alloys vs. Undoped Baselines

The addition of SbI₃ as a dopant to n-type Bi₂Te₃-Bi₂Se₃ thermoelectric alloys significantly modulates the Seebeck coefficient and electrical resistivity. At an optimal dopant concentration of 0.04 wt.% SbI₃, the power factor is maximized relative to other doping levels [1].

Thermoelectrics Doping Power factor

Vapor Pressure and Sublimation Enthalpy: SbI₃ vs. BiI₃ for Vapor Deposition Processes

The vapor pressure of SbI₃ is described by the equation log₁₀(p/kPa) = (10.99 ± 0.20) - (5.27 ± 0.10) × 10³ K/T, with a standard sublimation enthalpy of 107 ± 3 kJ/mol [1]. This is substantially lower than the sublimation enthalpy of BiI₃, which has been reported as 137.67 ± 1.43 kJ/mol [2].

Vapor deposition Sublimation Thin film fabrication

High-Pressure Phase Stability and Electronic Transitions: SbI₃ vs. BiI₃

Under hydrostatic compression, SbI₃ remains structurally stable up to at least 16.0 GPa and undergoes a semiconductor-to-metal transition at 32.3 GPa under non-hydrostatic conditions [1]. In contrast, BiI₃ exhibits a pressure-induced insulator-metal transition near 1.5 GPa and a structural phase transition at 8.8 GPa [2].

High-pressure physics Phase transitions Metallization

Optimal Research and Industrial Use Cases for Antimony(III) Iodide Based on Differentiated Performance


Wide-Bandgap Photodetectors and UV-Visible Optoelectronics

SbI₃'s band gap of ~2.2 eV positions it between the narrow-gap BiI₃ (~1.7 eV) and wider-gap AsI₃ (~2.3 eV), making it particularly suitable for photodetectors targeting the blue to near-UV spectrum. Unlike BiI₃, which has been explored for gamma-ray detection due to its high atomic number, SbI₃ offers a balance of absorption edge and carrier mobility that is advantageous for visible-light photodetection [1].

Precision Doping of n-Type Bismuth Telluride Thermoelectric Modules

The demonstrated dependence of Seebeck coefficient and electrical resistivity on SbI₃ dopant concentration allows for fine-tuning of thermoelectric performance. At 0.04 wt.% SbI₃, the power factor of Bi₂Te₃-Bi₂Se₃ alloys is maximized, providing a clear optimization target for manufacturers of thermoelectric cooling and power generation devices [1].

Physical Vapor Deposition of Antimony-Containing Thin Films

The relatively low sublimation enthalpy (107 kJ/mol) and well-characterized vapor pressure curve of SbI₃ facilitate its use as a volatile precursor in chemical vapor transport and physical vapor deposition processes. Compared to BiI₃ (138 kJ/mol), SbI₃ requires less thermal energy to achieve a given deposition rate, potentially reducing thermal budget and substrate damage during film growth [1][2].

High-Pressure Optoelectronic Devices and Extreme Environment Sensors

SbI₃'s exceptional phase stability above 16 GPa and delayed metallization (32 GPa) far exceed the thresholds observed for BiI₃. This makes SbI₃ a compelling candidate for pressure-calibrated optoelectronic components, deep-earth geological sensors, or devices intended for operation in high-stress environments [1].

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